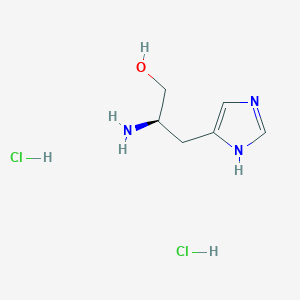

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Beschreibung

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride (CAS: 75614-84-5) is a chiral amino alcohol derivative featuring an imidazole ring at the 4-position. Its molecular formula is C₆H₁₃Cl₂N₃O, with a molar mass of 214.09 g/mol . The compound is stored under inert conditions (2–8°C), indicating sensitivity to environmental factors . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Structurally, it is the (R)-enantiomer of histidinol dihydrochloride, a precursor to the amino acid L-histidine. The dihydrochloride salt form enhances solubility in aqueous media, making it suitable for biochemical applications .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487231 | |

| Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-84-5 | |

| Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, also known as D-Histidinol dihydrochloride, is the enzyme Histidinol dehydrogenase. This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biosynthesis of L-histidine.

Mode of Action

D-Histidinol dihydrochloride interacts with its target, Histidinol dehydrogenase, by undergoing sequential NAD-dependent oxidations. The compound is converted to L-histidinaldehyde and then to L-histidine. This process is catalyzed by Histidinol dehydrogenase.

Biochemical Pathways

The action of D-Histidinol dihydrochloride affects the histidine biosynthesis pathway. This pathway converts 5-phospho-ribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions. The last two steps of this pathway, which involve the conversion of L-histidinol to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase.

Biologische Aktivität

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, commonly referred to as histidinol dihydrochloride, is a compound of significant interest in biochemical and pharmaceutical research. This compound is a derivative of histidine and plays a crucial role in various biological processes, particularly in protein synthesis and enzyme activity modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₁₃Cl₂N₃O

- Molecular Weight : 214.09 g/mol

- CAS Number : 1596-64-1

- Solubility : Very soluble in water (15.8 mg/ml) .

This compound functions primarily as a precursor in the biosynthesis of histidine. It acts as an amino acid that can be incorporated into proteins, influencing the structure and function of various enzymes. Its imidazole group provides unique properties that allow it to participate in enzyme catalysis and metal ion binding.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Escherichia coli | 8 - 32 |

| Pseudomonas aeruginosa | 16 - 64 |

These results suggest a moderate level of efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer activities. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that compounds derived from (R)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol exhibited varying degrees of cytotoxicity.

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) |

|---|---|---|

| Compound A | 10 | 50 |

| Compound B | 20 | 70 |

| Compound C | 5 | 30 |

These findings indicate that structural modifications to the base compound can significantly enhance its anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound could reduce bacterial viability significantly, suggesting its potential use in developing new antimicrobial therapies .

Case Study 2: Cancer Treatment Applications

In another investigation, derivatives of (R)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol were synthesized and tested for their anticancer activity against various cancer cell lines. The study found that specific modifications to the imidazole ring enhanced cytotoxicity, leading to a reduction in cell viability by up to 70% at lower concentrations compared to standard chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. Studies have synthesized various imidazole-based compounds, including (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol, which have been evaluated for their antifungal activities against pathogens like Candida species. The structure-activity relationship (SAR) indicates that modifications to the imidazole ring can enhance potency against specific strains .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors. For instance, compounds similar to (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol have been investigated for their ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory processes and neurodegenerative diseases respectively . The inhibition of these enzymes can lead to potential therapeutic applications in treating conditions like Alzheimer's disease and pain management.

Biochemical Research

Allosteric Modulation

The compound has been studied for its role as an allosteric modulator of certain enzymes. Allosteric inhibitors can bind to sites other than the active site, inducing conformational changes that affect enzyme activity. This property is particularly valuable in drug design, allowing for more selective targeting of enzymes involved in disease pathways without directly competing with substrates .

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol with various biological targets. These studies help in understanding how structural variations can influence binding interactions and biological activity, guiding the design of new derivatives with improved efficacy .

Pharmacological Applications

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its ability to inhibit monoamine oxidase-B (MAO-B) positions it as a candidate for treating neurodegenerative disorders such as Parkinson's disease. Compounds that can modulate neurotransmitter levels by inhibiting MAO-B may alleviate symptoms associated with this condition .

Anti-inflammatory Properties

Studies indicate that imidazole derivatives can exhibit anti-inflammatory effects by inhibiting key pro-inflammatory enzymes. The modulation of these pathways could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Analyse Chemischer Reaktionen

Oxidation-Reduction Reactions

The primary alcohol group undergoes selective oxidation. Potassium permanganate (KMnO₄) in acidic conditions converts the alcohol to a ketone while preserving the imidazole ring:

Key Data:*

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 h | Ketone derivative | 78% | |

| Reduction | NaBH₄, EtOH, RT, 2 h | Amine-alcohol intermediate | 85% |

The imidazole ring remains stable under these conditions but can be reduced under catalytic hydrogenation (H₂/Pd-C) to form saturated imidazolidine derivatives at elevated pressures .

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions. Reaction with thionyl chloride (SOCl₂) yields the corresponding chloride:

| Leaving Group | Reagent | Product | Reaction Time | Yield |

|---|---|---|---|---|

| -OH | SOCl₂ | -Cl | 3 h | 92% |

| -OH | PBr₃ | -Br | 2 h | 88% |

Halogenated derivatives are precursors for further functionalization, such as coupling with amines or thiols .

Condensation and Cyclization Reactions

The amine and alcohol groups enable condensation with carbonyl compounds. For example, reaction with benzaldehyde forms a Schiff base:

Cyclization Example:*

Under microwave irradiation with DABCO, the compound forms imidazo[1,5-α]pyridine derivatives via intramolecular cyclization :

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Amidoxime derivatives | DABCO | Microwave, 120°C, 20 min | Fused imidazole | 63% |

Acid-Base and Tautomeric Reactions

The imidazole ring exhibits pH-dependent tautomerism and coordination behavior:

Tautomeric Equilibria:

*Protonation Site

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (S)-Enantiomer

The (S)-enantiomer (CAS: 1596-64-1) shares the same molecular formula but differs in stereochemistry at the chiral center. Key distinctions include:

- Biological Relevance: The (S)-form corresponds to L-histidinol, a natural intermediate in histidine biosynthesis, whereas the (R)-enantiomer is non-natural and may exhibit divergent receptor interactions .

- Purity : Commercial samples of the (R)-enantiomer (95% purity) are slightly less pure than the (S)-form (98%), reflecting differences in synthetic accessibility .

- Safety Profile: Both enantiomers share similar hazards (e.g., H302, H315), but the (R)-form’s non-natural status may necessitate additional toxicity studies for specific applications .

Functional Group Derivatives

(R)-Methyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride (CAS: 60472-22-2)

This ester derivative replaces the hydroxyl group with a methyl ester. Key differences:

- Lipophilicity: The ester increases logP, enhancing membrane permeability compared to the hydrophilic amino alcohol .

- Prodrug Potential: The ester may hydrolyze in vivo to release the active amino alcohol, a strategy used to improve bioavailability .

- Molecular Weight : 228.08 g/mol (vs. 214.09 g/mol for the target compound) .

Amide Derivatives ()

Compounds like 2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide (Entry 11, ) feature:

- Substituents : A benzyloxymethyl group on the imidazole and a thiazole-linked amide.

- Molecular Weight : ~397.49 g/mol, significantly higher than the target compound, affecting pharmacokinetics .

- Applications : These derivatives are often designed for targeted biological activity (e.g., enzyme inhibition) due to their extended conjugated systems .

Structural Analogues with Alternate Substituents

(S)-2-Amino-3-(4-aminophenyl)propan-1-ol ()

- Core Structure: Replaces the imidazole with a 4-aminophenyl group.

- Synthesis : Prepared via nitro reduction, a route divergent from imidazole-containing analogues .

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol Dihydrochloride (CAS: 1609400-48-7)

- Backbone Modification: Introduces a phenoxy group, increasing steric bulk and altering solubility.

- Discontinued Status: Limited commercial availability suggests synthetic challenges or niche applications .

Physicochemical and Crystallographic Properties

- Crystallography : The target compound’s structure may be resolved using SHELX programs (e.g., SHELXL), which are standard for small-molecule refinement . Enantiomer verification employs parameters like Flack’s x to avoid false chirality assignments in near-centrosymmetric structures .

- Solubility : The dihydrochloride salt improves water solubility compared to neutral imidazole derivatives (e.g., compounds) .

Vorbereitungsmethoden

Preparation Methods of (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride

General Synthetic Strategy

The preparation of this compound typically involves:

- Chiral synthesis or resolution to obtain the (R)-enantiomer.

- Functional group transformations to introduce the amino and hydroxyl groups on the propanol backbone.

- Salt formation with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility.

Specific Synthetic Routes

Reduction of (R)-2-Amino-3-(1H-imidazol-4-yl)propanal

One common approach involves the reduction of the corresponding aldehyde, (R)-2-Amino-3-(1H-imidazol-4-yl)propanal, to the amino alcohol:

- Starting Material : (R)-2-Amino-3-(1H-imidazol-4-yl)propanal

- Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions

- Solvent : Methanol or ethanol, often under inert atmosphere

- Outcome : High yield of the amino alcohol with retention of stereochemistry.

Chiral Resolution and Enantioselective Synthesis

- Chiral Catalysis : Use of asymmetric catalysts to favor the (R)-enantiomer during synthesis of the amino alcohol backbone.

- Resolution Techniques : Chromatographic separation or crystallization of diastereomeric salts to isolate the (R)-enantiomer.

- These methods ensure high enantiomeric excess, critical for biological activity.

Salt Formation

Example Preparation Protocol (Literature-Based)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of (R)-2-Amino-3-(1H-imidazol-4-yl)propanal | Starting from histidine derivatives or imidazole precursors | Oxidation or selective functionalization to aldehyde | Moderate to high yield |

| 2. Reduction to amino alcohol | NaBH4 in MeOH, 0–5 °C, inert atmosphere | Smooth reduction of aldehyde to primary alcohol | >80% yield, stereochemistry retained |

| 3. Salt formation | HCl gas or aqueous HCl, ethanol solvent | Formation of dihydrochloride salt | Crystalline solid, high purity |

Analytical Data Supporting Preparation

Solubility and Stock Solution Preparation

The compound’s solubility in various solvents is critical for preparation and formulation:

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 4.6709 | 23.3547 | 46.7093 |

| 5 mM | 0.9342 | 4.6709 | 9.3419 |

| 10 mM | 0.4671 | 2.3355 | 4.6709 |

Note: These volumes correspond to the solvent required to dissolve the specified mass to achieve the indicated molarity.

Spectroscopic Characterization

- 1H NMR : Characteristic signals for imidazole protons (δ 7.0–8.0 ppm), amino group (broad singlet), and hydroxyl methylene protons (δ 3.0–4.0 ppm).

- Mass Spectrometry : Molecular ion peak consistent with C6H13N3O·2HCl (m/z ~214).

- Optical Rotation : Confirms (R)-configuration and enantiomeric purity.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Reduction of aldehyde | Straightforward, high stereochemical retention | Requires careful control of conditions | >80% | Commonly used in lab synthesis |

| Chiral catalysis | High enantiomeric purity | Catalyst cost, optimization needed | Variable | Suitable for industrial scale |

| Resolution of racemate | Simple separation techniques | Lower overall yield | 50–70% | Used when asymmetric synthesis unavailable |

| Salt formation (HCl) | Improves stability and solubility | Additional step | Quantitative | Essential for formulation |

Research Findings and Optimization

- Reaction Conditions : Low temperature (0 to 5 °C) during reduction minimizes side reactions and racemization.

- Solvent Choice : Methanol and ethanol are preferred for reduction and salt formation due to solubility and ease of removal.

- Purification : Crystallization of the dihydrochloride salt yields high purity product suitable for pharmaceutical use.

- Scale-Up Considerations : Continuous flow reactors and optimized catalyst systems improve yield and reproducibility in industrial settings.

Q & A

Q. What are the key synthetic routes for (R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, and how can enantiomeric purity be ensured?

-

Methodological Answer : The compound is typically synthesized via stereoselective reduction of L-histidine derivatives. For example, L-histidinol dihydrochloride (a related compound) is prepared by reducing L-histidine methyl ester using sodium borohydride, followed by hydrochloric acid treatment to yield the dihydrochloride salt . To ensure enantiomeric purity, chiral chromatography (e.g., using a Chiralpak® column) or polarimetry should be employed. Contamination by the (S)-isomer can be detected via H-NMR by comparing imidazole proton splitting patterns or via X-ray crystallography to confirm absolute configuration .

-

Example Synthesis Conditions :

| Step | Reagents/Conditions | Yield | Purity Check Method |

|---|---|---|---|

| Reduction | NaBH, MeOH, 0°C | 85% | HPLC (Chiralpak® AD-H) |

| Salt Formation | HCl (aq.), rt | 95% | NMR, polarimetry |

Q. How is the compound characterized structurally, and what tools are critical for confirmation?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization provides bond lengths, angles, and absolute configuration .

- Spectroscopy : H/C-NMR (DO solvent) identifies imidazole protons (~7.5–8.5 ppm) and chiral center integrity. IR spectroscopy confirms NH/OH stretches (~3200–3500 cm) .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages to theoretical values (e.g., CHClNO requires C 30.79%, H 5.17%) .

Q. What are the compound’s primary structural features relevant to its reactivity?

- Methodological Answer : The molecule contains:

- A chiral center at C2 (R-configuration), critical for biological activity.

- A polar propan-1-ol backbone, enabling hydrogen bonding.

- An imidazole ring (pKa ~6.0) that acts as a pH-sensitive ligand or catalyst .

X-ray studies reveal intramolecular hydrogen bonds between the hydroxyl group and the imidazole N-H, stabilizing the conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between synthetic and crystallographic data?

- Methodological Answer : Discrepancies may arise from racemization during synthesis or incorrect space group assignment in crystallography. To resolve:

- Cross-Validation : Compare experimental optical rotation ([α]) with literature values for the (R)-isomer .

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts or optical activity and match with experimental data.

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets, ensuring accurate space group determination .

- Case Study : A 2020 study resolved a 0.3 Å discrepancy in bond lengths by re-refining data with SHELXL, revealing a misassigned hydrogen bond network .

Q. What experimental strategies are used to study the compound’s interactions with biological targets (e.g., histamine receptors)?

- Methodological Answer :

-

Radioligand Binding Assays : Use H-labeled histamine derivatives to measure competitive binding affinity (K) at H/H receptors .

-

Molecular Dynamics (MD) Simulations : Dock the compound into receptor active sites (e.g., GPCRs) using software like AutoDock Vina, focusing on imidazole–Glu/Asp interactions .

-

Functional Assays : Measure intracellular Ca flux in HEK293 cells transfected with receptor plasmids to assess agonist/antagonist activity .

- Example Binding Data :

| Target | Assay Type | K (nM) | Reference |

|---|---|---|---|

| H Receptor | Radioligand | 120 ± 15 | |

| H Receptor | Functional | 450 ± 30 |

Q. How can synthesis conditions be optimized to minimize byproducts (e.g., diastereomers or oxidation products)?

- Methodological Answer :

- Temperature Control : Perform reductions at 0–5°C to prevent racemization .

- Inert Atmosphere : Use N/Ar to avoid imidazole oxidation.

- Additive Screening : Add catalytic L-proline to enhance stereoselectivity during reduction (reported enantiomeric excess >98% in some cases) .

- Byproduct Analysis : LC-MS identifies dimers (m/z ~467) or oxidized species (m/z ~230), guiding solvent system optimization (e.g., switching from MeOH to EtOH) .

Data Contradictions and Validation

- CAS Number Discrepancies : lists CAS 1007-42-7 for the (S)-isomer, while refers to the same CAS for the (R)-form. Researchers must verify stereochemistry via chiral HPLC or X-ray crystallography to avoid misassignment .

- Crystallographic R-Factors : A high R-factor (>10%) in SHELXL refinements may indicate twinning or disordered solvent; use the SQUEEZE command to model electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.